N-Butylphthalimide
Overview
Description
N-Butylphthalimide is a chemical compound that has gained attention in various fields due to its unique properties and applications. This compound is synthesized through the reaction of 1-bromobutane and potassium salt of phthalimide under solid–liquid phase-transfer catalysis conditions, offering advantages in organic chemical synthesis by avoiding serious hydration issues of potassium salt of phthalimide (Wang, Chen, & Wang, 2005).
Synthesis Analysis
The synthesis of N-Butylphthalimide involves a solid–liquid phase-transfer catalytic condition, which enhances the reaction over traditional liquid–liquid two-phase solutions. This method uses quaternary ammonium salts as catalysts, significantly improving the yield and efficiency of the synthesis process. The kinetic study of this synthesis has been thoroughly investigated, detailing the effects of various factors such as agitation speed, amount of acetonitrile, organic solvents, and temperature on the reaction's outcome (Wang, Chen, & Wang, 2005).
Molecular Structure Analysis
N-Butylphthalimide's molecular structure has been a subject of study, revealing insights into its chemical behavior and potential applications. The structure is characterized by the presence of a phthalimide group attached to a butyl chain, which impacts its solubility, reactivity, and thermal stability. Studies on related compounds, such as N-[4-(4-aminophenyloxy)phenyl]-4-aminophthalimide, have shown that the introduction of phthalimide groups can significantly affect the material's properties, such as increasing glass transition temperatures and enhancing thermal stabilities (Im & Jung, 2000).
Chemical Reactions and Properties
N-Butylphthalimide participates in various chemical reactions, leveraging its phthalimide group for further functionalization and application in synthesis. For instance, its reactivity has been explored in the context of N-oxyl compounds, which are utilized as catalysts for selective oxidation of organic molecules. The electrochemical properties of N-oxyl species, such as phthalimide N-oxyl (PINO), provide insights into their role in catalytic reactions, including the oxidation of alkanes and ethers with molecular oxygen (Nutting, Rafiee, & Stahl, 2018).
Physical Properties Analysis
The physical properties of N-Butylphthalimide, such as solubility, melting point, and thermal stability, are crucial for its application in various fields. These properties are influenced by the molecular structure of the compound, specifically the interaction between the phthalimide group and the butyl chain. Research on similar polyimide structures has shown that the introduction of side groups, such as tert-butyl, can significantly impact these physical properties, leading to materials with low dielectric constants, high solubility, and high glass transition temperatures (Chern & Tsai, 2008).
Chemical Properties Analysis
The chemical properties of N-Butylphthalimide, including its reactivity and stability under various conditions, are essential for its application in synthesis and material science. Its reactivity with different reagents, ability to undergo various chemical transformations, and compatibility with different solvents determine its utility in organic synthesis and polymer chemistry. Studies on related N-oxyl species have elucidated the mechanisms of action and reactivity patterns of phthalimide derivatives, highlighting their potential in electrosynthetic reactions and as catalysts in oxidation processes (Nutting, Rafiee, & Stahl, 2018).
Scientific Research Applications
Pharmaceutical and Biological Applications :
- N-Alkylphthalimides, including N-butylphthalimide, have been studied for their activity in inhibiting tumor necrosis factor-alpha production by human leukemia HL-60 cells. N-butylphthalimide, however, did not show significant activity in this context (Shibata et al., 1995).
- 3-N-Butylphthalide, a derivative of N-butylphthalimide, has shown significant neuroprotective effects and is used in the treatment of ischemic stroke and other neurological disorders (Abdoulaye & Guo, 2016).
- 3-N-Butylphthalide has also been studied for its therapeutic effects in neurodegenerative diseases and is considered a potential drug for these conditions (Luo et al., 2019).
Chemical Synthesis :
- N-Butylphthalimide has been synthesized under solid–liquid phase-transfer catalysis conditions, demonstrating a method to synthesize organic chemicals efficiently (Wang et al., 2005).
Materials Science and Energy Storage :
- In the field of energy storage, the lengthening of an aliphatic chain of a phthalimide-based negative redox couple, such as N-butylphthalimide, was studied for non-aqueous flow batteries. The study revealed enhanced properties attributed to a lower packing density, resulting in increased energy density (Kim et al., 2018).
Fluorescence Probes and Microscopy :
- N-Butylphthalimide derivatives have been used as fluorescence probes for β-cyclodextrin inclusion complexes and hydrophobic microdomains in amphiphilic systems. These compounds have shown potential in steady-state fluorescence studies (Wintgens & Amiel, 2004).
Polymer Stabilization :
- N-Arylphthalimide derivatives, which include N-butylphthalimide, have been investigated as thermal stabilizers for rigid poly(vinyl chloride), showing greater stabilizing efficiencies compared to some conventional stabilizers (Mohamed et al., 2002).
Safety And Hazards
N-Butylphthalimide is classified as an irritant . It causes serious eye irritation and is harmful if swallowed . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
2-butylisoindole-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-2-3-8-13-11(14)9-6-4-5-7-10(9)12(13)15/h4-7H,2-3,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLKDEVCJRCPTLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=CC=CC=C2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8044591 | |
Record name | 2-Butyl-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8044591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 1H-Isoindole-1,3(2H)-dione, 2-butyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
N-Butylphthalimide | |
CAS RN |
1515-72-6 | |
Record name | N-Butylphthalimide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1515-72-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Isoindole-1,3(2H)-dione, 2-butyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001515726 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Butylphthalimide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3559 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Isoindole-1,3(2H)-dione, 2-butyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Butyl-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8044591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-butylphthalimide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.688 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-BUTYLPHTHALIMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5TH1DKT35E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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